![molecular formula C27H25N5O3 B2415040 6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893953-81-6](/img/no-structure.png)
6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione derivatives have been found to have significant antibacterial and antifungal properties. This is evident in the synthesis of imidazole-based 1,4-naphthoquinones, which have shown a broad spectrum of antibacterial activity against selected bacterial strains (both Gram-positive and Gram-negative) and antifungal activity against pathogenic yeast, C. albicans. These derivatives have been suggested as promising against pathogens due to their Minimum Inhibitory Concentration (MIC) data (Choudhari et al., 2020).
Anticancer Activity
Some derivatives of this compound have shown significant anticancer activity. For instance, a series of novel derivatives bearing various moieties were synthesized and their molecular structures were confirmed. These compounds were screened for antioxidant activity and anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain derivatives were more cytotoxic against the U-87 cell line, making them potential candidates for further development in cancer treatment (Tumosienė et al., 2020).
Antifungal Activity and Molecular Modeling
Derivatives of this compound, particularly hydroxynaphthoquinones such as lawsone, have demonstrated effective antifungal properties. These compounds were tested for antifungal activity against yeast standard and clinical strains by the broth microdilution method. Furthermore, docking studies showed that these compounds have a binding energy similar to standard ketoconazole, suggesting their potential as leading compounds against human fungal infections (Filho et al., 2016).
Biological Applications and Density Functional Theory (DFT) Studies
Research has also been conducted to explore the biological applications of novel compounds containing lawsone by using halo-reagents. These studies involve the synthesis of novel binary compounds and fused compounds based on lawsone, and the exploration of their antioxidant and antitumor activities. Geometrical isomers were achieved through Density Functional Theory (DFT), confirming the spectral analysis of the investigated compounds (Hassanien et al., 2022).
properties
CAS RN |
893953-81-6 |
|---|---|
Molecular Formula |
C27H25N5O3 |
Molecular Weight |
467.529 |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C27H25N5O3/c1-3-35-21-13-11-20(12-14-21)30-15-16-31-23-24(28-26(30)31)29(2)27(34)32(25(23)33)17-19-9-6-8-18-7-4-5-10-22(18)19/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
DWHUHGURRPXLBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



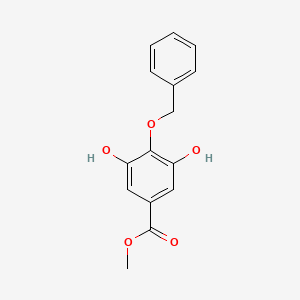
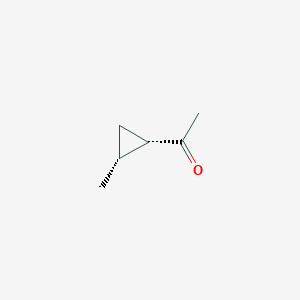
![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)

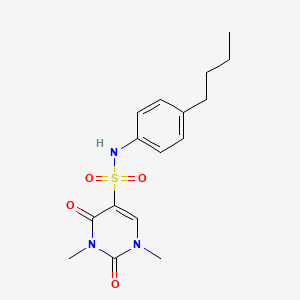
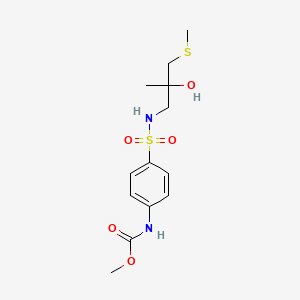


![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)
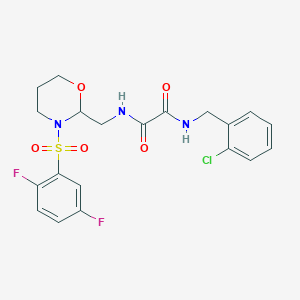


![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)